

TPCA-1 and Other IKK β Inhibitors at a Glance

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Compound Focus: Tpca-1

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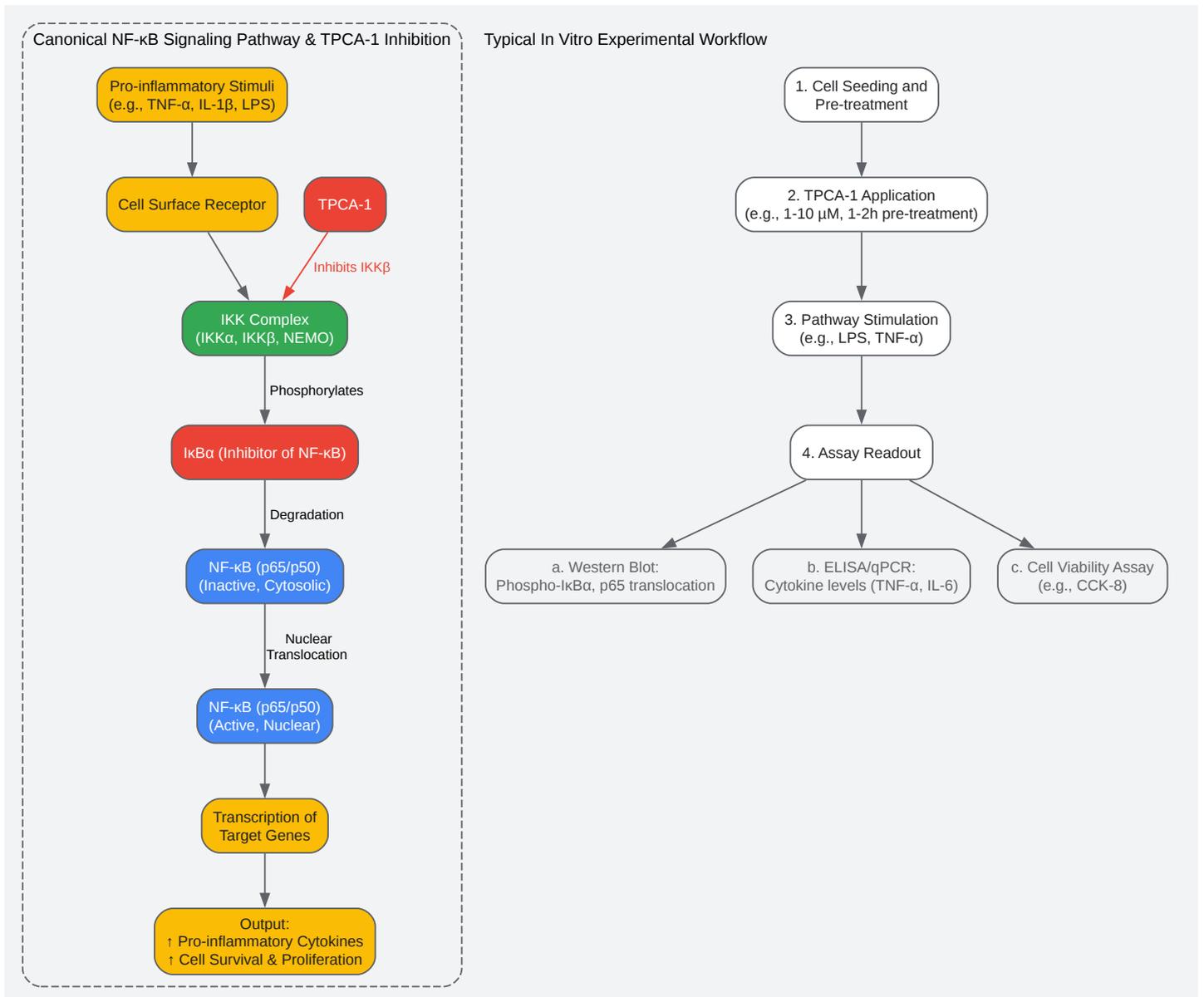
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Inhibitor Name	Primary Target / Mechanism	Potency (IC ₅₀ / K _i) & Selectivity	Key Characteristics & Experimental Applications
TPCA-1	IKK β ; ATP-competitive [1] [2]	IC₅₀ = 17.9 nM [2]. >22-fold selective vs IKK α ; >550-fold vs other kinases/enzymes [2].	Well-characterized; reduces pro-inflammatory cytokines <i>in vitro</i> and <i>in vivo</i> [3] [2]. Used in arthritis, asthma, cancer (e.g., esophagus squamous carcinoma), and alcohol consumption models [3] [4].
Sulfasalazine	IKK β inhibitor; does not cross blood-brain barrier (BBB) [3].	Information not specified in search results.	Used to treat inflammatory bowel disease; shown to reduce ethanol intake in mice without affecting total fluid intake [3]. Useful for studying peripheral vs. central IKK β effects.
PHA-408	IKK β ; ATP-competitive [1].	IC₅₀ = 10-40 nM . >350-fold selective over IKK α [1].	Good oral bioavailability; demonstrated efficacy in pre-clinical models of arthritis and chronic obstructive pulmonary disease (COPD) [1].
MLN120B	IKK β ; ATP-competitive [1].	IC₅₀ = 60 nM . >1000-fold selective over IKK α [1].	Good oral bioavailability; shown efficacy in pre-clinical models of multiple myeloma and arthritis [1].

Inhibitor Name	Primary Target / Mechanism	Potency (IC50/ Ki) & Selectivity	Key Characteristics & Experimental Applications
SC-514	IKK β ; ATP-competitive [1].	IC50 = 3-12 μ M. >15-fold selective over IKK α [1].	Lower potency than others; known off-targets include CDK2 and Aurora A [1]. Poor oral bioavailability, often administered intraperitoneally [1].

Core Signaling Pathway and Experimental Workflow

TPCA-1 acts on the canonical NF- κ B pathway. The diagram below illustrates this pathway and a typical workflow for a cell-based assay to test **TPCA-1**.



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Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results.

- In Vitro Assessment of Anti-inflammatory Effects (Cell-Based)
 - **Cell Models:** Use immune cells (e.g., RAW 264.7 macrophages [5]) or other relevant cell lines (e.g., HUVECs [5], cancer cell lines [4]).
 - **Treatment Protocol:** Pre-treat cells with **TPCA-1** (typical range **1-10 μ M**) for 1-2 hours before stimulating the NF- κ B pathway with an agent like **LPS** (e.g., **100 ng/mL**) or **TNF- α** (e.g., **10-20 ng/mL**) for 15 minutes to several hours [4] [5].
 - **Key Readouts:**
 - **Western Blot:** Analyze phosphorylation and degradation of I κ B α , and phosphorylation of IKK β and p65. Assess nuclear translocation of p65 [4].
 - **ELISA/qPCR:** Measure levels of pro-inflammatory cytokines/chemokines (e.g., TNF- α , IL-6) in supernatant or their mRNA expression [5].
- Cell Viability and Apoptosis Assay (Cancer Research)
 - **Protocol:** Seed cancer cells (e.g., esophageal squamous carcinoma KYSE-450 cells) and non-tumorigenic control cells (e.g., Het-1A). Treat with a concentration gradient of **TPCA-1** for 24-72 hours [4].
 - **Viability Readout:** Use assays like **CCK-8** to measure cell viability. **TPCA-1** has been shown to preferentially inhibit the viability of cancer cells over non-tumorigenic controls [4].
 - **Apoptosis Readout:** Use flow cytometry (Annexin V/PI staining) or Western blot for cleaved caspases to confirm induction of apoptosis [4].
- In Vivo Efficacy Models
 - **Administration:** **TPCA-1** is often administered **intraperitoneally (i.p.)** due to its poor oral bioavailability [1]. It can also be delivered via specialized systems like **targeted nanoparticles** to improve efficacy and reduce potential toxicity [5].
 - **Dosing:** Studies in C57BL/6J mice have used doses like **10-30 mg/kg, i.p.** [3].
 - **Efficacy Metrics:**
 - **Reduction in Voluntary Ethanol Consumption** in two-bottle choice tests in mice [3].
 - **Reduced Infiltration of Inflammatory Cells** in tissues in a murine model of vascular endothelial injury induced by LPS [5].

- **Inhibition of Choroidal Neovascularization** in a laser-induced model, with reduced macrophage recruitment [2].

Research Applications and Considerations

TPCA-1 is a valuable tool for probing IKK β function, but it's important to be aware of its limitations and the broader context of IKK inhibition.

- **Strengths of TPCA-1:** Its high potency and selectivity make it an excellent **research tool** for specifically investigating the role of IKK β in the canonical NF- κ B pathway across diverse fields, from neuroscience to oncology [3] [4].
- **Limitations and Toxicity of Systemic IKK β Inhibition:** A significant challenge in drug development is that **systemic inhibition of IKK β can lead to significant on-target toxicities**, such as inflammatory skin diseases and increased sensitivity to gut epithelial damage [1]. This is one reason why no IKK β inhibitor has gained clinical approval to date [1].
- **The Case for IKK α Selectivity:** Due to the toxicity concerns with IKK β inhibition, recent research is exploring **selective IKK α inhibitors** as a potentially safer and more targeted therapeutic strategy for certain cancers and inflammatory diseases [6] [7] [8].

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